Cas no 1256819-57-4 (4-bromo-5H,6H,7H-cyclopentacpyridine)

4-bromo-5H,6H,7H-cyclopentacpyridine 化学的及び物理的性質
名前と識別子
-
- 5H-Cyclopenta[c]pyridine, 4-bromo-6,7-dihydro-
- 4-bromo-5H,6H,7H-cyclopentacpyridine
- 4-bromo-5H,6H,7H-cyclopenta[c]pyridine
- 1256819-57-4
- 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine
- EN300-2081305
-
- インチ: 1S/C8H8BrN/c9-8-5-10-4-6-2-1-3-7(6)8/h4-5H,1-3H2
- InChIKey: MQAODUBQMCJOEQ-UHFFFAOYSA-N
- SMILES: C1=NC=C(Br)C2CCCC1=2
計算された属性
- 精确分子量: 196.98401g/mol
- 同位素质量: 196.98401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- 密度みつど: 1.548±0.06 g/cm3(Predicted)
- Boiling Point: 245.1±40.0 °C(Predicted)
- 酸度系数(pKa): 3.88±0.20(Predicted)
4-bromo-5H,6H,7H-cyclopentacpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2081305-5.0g |
4-bromo-5H,6H,7H-cyclopenta[c]pyridine |
1256819-57-4 | 95% | 5g |
$6545.0 | 2023-05-31 | |
Enamine | EN300-2081305-10g |
4-bromo-5H,6H,7H-cyclopenta[c]pyridine |
1256819-57-4 | 95% | 10g |
$9704.0 | 2023-09-16 | |
1PlusChem | 1P02AF93-100mg |
4-bromo-5H,6H,7H-cyclopenta[c]pyridine |
1256819-57-4 | 95% | 100mg |
$1030.00 | 2023-12-25 | |
Enamine | EN300-2081305-0.05g |
4-bromo-5H,6H,7H-cyclopenta[c]pyridine |
1256819-57-4 | 95% | 0.05g |
$600.0 | 2023-09-16 | |
Enamine | EN300-2081305-10.0g |
4-bromo-5H,6H,7H-cyclopenta[c]pyridine |
1256819-57-4 | 95% | 10g |
$9704.0 | 2023-05-31 | |
Enamine | EN300-2081305-2.5g |
4-bromo-5H,6H,7H-cyclopenta[c]pyridine |
1256819-57-4 | 95% | 2.5g |
$4424.0 | 2023-09-16 | |
Enamine | EN300-2081305-1.0g |
4-bromo-5H,6H,7H-cyclopenta[c]pyridine |
1256819-57-4 | 95% | 1g |
$2257.0 | 2023-05-31 | |
1PlusChem | 1P02AF93-5g |
4-bromo-5H,6H,7H-cyclopenta[c]pyridine |
1256819-57-4 | 95% | 5g |
$8152.00 | 2023-12-25 | |
1PlusChem | 1P02AF93-10g |
4-bromo-5H,6H,7H-cyclopenta[c]pyridine |
1256819-57-4 | 95% | 10g |
$12056.00 | 2023-12-25 | |
Enamine | EN300-2081305-5g |
4-bromo-5H,6H,7H-cyclopenta[c]pyridine |
1256819-57-4 | 95% | 5g |
$6545.0 | 2023-09-16 |
4-bromo-5H,6H,7H-cyclopentacpyridine 関連文献
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
5. Back matter
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
4-bromo-5H,6H,7H-cyclopentacpyridineに関する追加情報
Introduction to 4-bromo-5H,6H,7H-cyclopentacypyridine (CAS No. 1256819-57-4)
4-bromo-5H,6H,7H-cyclopentacypyridine, identified by its Chemical Abstracts Service (CAS) number 1256819-57-4, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cyclopentacypyridines, a structural motif known for its versatile biological activities and potential applications in drug discovery. The presence of a bromine substituent at the fourth position enhances its utility as a key intermediate in synthetic chemistry, facilitating further derivatization and functionalization.
The cyclopentacypyridine scaffold is particularly intriguing due to its ability to mimic natural product structures, which often exhibit potent biological effects. This structural framework has been extensively explored for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The brominated derivative, in particular, has been investigated for its role in developing novel therapeutic agents targeting various diseases.
In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors for kinases and other enzymes involved in cancer progression. 4-bromo-5H,6H,7H-cyclopentacypyridine has emerged as a promising scaffold for designing such inhibitors due to its ability to interact with target proteins through multiple binding sites. Studies have demonstrated that modifications at the bromine substituent can significantly alter the binding affinity and selectivity of the compound towards specific enzymes.
One of the most notable applications of 4-bromo-5H,6H,7H-cyclopentacypyridine is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop treatments that can modulate these pathways effectively. The bromine atom in 4-bromo-5H,6H,7H-cyclopentacypyridine serves as a versatile handle for further chemical modifications, allowing chemists to fine-tune the properties of the compound for optimal biological activity.
Furthermore, the cyclopentacypyridine core has been explored for its potential in treating neurological disorders. Preliminary studies have suggested that derivatives of this scaffold may interact with neurotransmitter receptors and ion channels, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The bromine substituent enhances the compound's solubility and bioavailability, making it a more viable candidate for drug development.
The synthesis of 4-bromo-5H,6H,7H-cyclopentacypyridine typically involves multi-step organic reactions starting from readily available precursors. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical research. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex cyclopentacypyridine ring system.
In conclusion,4-bromo-5H,6H,7H-cyclopentacypyridine (CAS No. 1256819-57-4) represents a valuable building block in medicinal chemistry with diverse applications in drug discovery. Its unique structural features and functional versatility make it an attractive candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic strategies for this compound,4-bromo-5H,6H,7H-cyclopentacypyridine is poised to play an increasingly important role in the development of next-generation pharmaceuticals.
1256819-57-4 (4-bromo-5H,6H,7H-cyclopentacpyridine) Related Products
- 2229172-19-2(3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine)
- 578754-60-6(2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)
- 862874-68-8(3-chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline)
- 1554880-55-5(1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)-)
- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 350999-29-0(2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic Acid)
- 1334148-93-4(2-(2,2-difluoroethenyl)oxy-1-(4-fluorophenyl)ethan-1-one)
- 629657-98-3(Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)-)
- 1806644-25-6(Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate)
- 2229303-74-4(4-(5-amino-1,2-oxazol-3-yl)-2-(dimethylamino)methylphenol)




